molecular formula C11H12ClN3 B13946749 2-Chloro-5-(piperazin-1-yl)benzonitrile

2-Chloro-5-(piperazin-1-yl)benzonitrile

Cat. No.: B13946749
M. Wt: 221.68 g/mol
InChI Key: WWWQCGABIADKJH-UHFFFAOYSA-N
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Description

2-Chloro-5-(piperazin-1-yl)benzonitrile is a benzonitrile derivative featuring a chlorine substituent at the 2-position and a piperazine ring at the 5-position of the benzene core. This structure combines the electron-withdrawing cyano group with a piperazine moiety, which is often leveraged in medicinal chemistry for its ability to modulate solubility, bioavailability, and receptor interactions.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

2-chloro-5-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C11H12ClN3/c12-11-2-1-10(7-9(11)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2

InChI Key

WWWQCGABIADKJH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(piperazin-1-yl)benzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with piperazine. The reaction is carried out in a suitable solvent such as ethanol or methanol, under reflux conditions. The nitro group is reduced to an amino group, which then reacts with piperazine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(piperazin-1-yl)benzonitrile may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding oxide.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The chlorine and nitrile groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following compounds share the benzonitrile-piperazine scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings References
3-(4-(Piperazin-1-yl)benzonitrile 3-CN, 4-piperazine 214.26 Intermediate for C1s inhibitors; moderate yield (18%) in synthesis
5-Fluoro-2-(piperazin-1-yl)benzonitrile 2-CN, 5-F, 4-piperazine 235.25 PAK1-selective degrader precursor; synthesized via nucleophilic substitution
4-[(4-Piperazinyl)methyl]benzonitrile 4-CN, 4-piperazinylmethyl 227.30 AMPK activator; coupled with pyridine-carboxylic acids for enhanced activity
2-Chloro-5-(trifluoromethyl)benzonitrile 2-Cl, 5-CF₃ 205.57 Hazardous material; releases toxic gases (e.g., HCN) upon acid exposure
2-[4-(Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile 2-CN, 5-NO₂, 4-benzodioxolylmethyl 366.37 High topological polar surface area (94.6 Ų); potential CNS drug candidate

Pharmacological and Toxicological Profiles

  • PAK1-Selective Degraders : Fluorinated analogs (e.g., 5-Fluoro-2-(piperazin-1-yl)benzonitrile) demonstrate enhanced selectivity for PAK1, a kinase implicated in cancer .
  • Hazard Profile of 2-Chloro-5-(trifluoromethyl)benzonitrile: Exhibits acute toxicity (RADS, respiratory irritation) and environmental hazards due to trifluoromethyl and cyano groups .
  • AMPK Activators : Piperazinylmethyl derivatives show indirect AMPK activation, with improved brain penetration attributed to the benzonitrile core .

Physicochemical Properties

  • Solubility : Piperazine-containing analogs generally exhibit moderate water solubility due to basic nitrogen atoms, whereas nitro or trifluoromethyl groups reduce solubility .
  • Stability: Cyano groups in 2-Chloro-5-(trifluoromethyl)benzonitrile confer thermal instability, releasing toxic gases under acidic conditions .

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